molecular formula C19H20BrNO5 B2481392 Ethyl 2-[4-bromo-2-methoxy-6-[(4-methoxyphenyl)iminomethyl]phenoxy]acetate CAS No. 338750-68-8

Ethyl 2-[4-bromo-2-methoxy-6-[(4-methoxyphenyl)iminomethyl]phenoxy]acetate

Cat. No.: B2481392
CAS No.: 338750-68-8
M. Wt: 422.275
InChI Key: AQHPGJJNJBGNOU-NHDPSOOVSA-N
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Description

Ethyl 2-[4-bromo-2-methoxy-6-[(4-methoxyphenyl)iminomethyl]phenoxy]acetate is a useful research compound. Its molecular formula is C19H20BrNO5 and its molecular weight is 422.275. The purity is usually 95%.
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Scientific Research Applications

Metabolic Pathways

One study focused on the in vivo metabolism of related compounds in rats. It identified various metabolites, suggesting at least two metabolic pathways operative in rats. These pathways lead to aldehyde metabolites, which are subsequently reduced or oxidized to give alcohol and carboxylic acid metabolites. This study is crucial as it highlights the metabolic transformation of related compounds, which can be fundamental in understanding the metabolic pathways of Ethyl 2-[4-bromo-2-methoxy-6-[(4-methoxyphenyl)iminomethyl]phenoxy]acetate (Kanamori et al., 2002).

Pharmacological Potential

Another research explored the hypolipidaemic and antiplatelet activity of phenoxyacetic acid derivatives related to alpha-asarone. These derivatives showed significant hypolipidaemic activity in rats and mice under different experimental conditions and inhibited ADP-induced aggregation in vitro. This demonstrates the potential therapeutic utility of such compounds in treating human hyperlipidaemia and thrombotic diseases (Pérez‐Pastén et al., 2006).

Vasodilatory Effects

A study on the ethyl acetate extracts of Gastrodia elata revealed their vasodilatory effect on rat aorta, which was partially dependent on endothelium. Chemical compounds isolated from the extracts were identified, and their vasodilatations were also dependent on the endothelium to different degrees. This suggests a potential role in ameliorating hypertension by modulating vascular tones (Dai et al., 2017).

Antidepressant-like Effects

The study on the antidepressant-like effect of ethyl acetate fraction from Tabernaemontana catharinensis confirmed its activity through acute administration in mice, reducing immobility time in forced swimming and tail suspension tests. This indicates the potential antidepressant-like effect of ethyl acetate fractions, which could be related to compounds such as p-coumaric acid (Pauleti et al., 2018).

Safety and Hazards

While specific safety and hazard information for this compound is not available in the search results, it’s worth noting that related compounds, such as ethyl bromoacetate, are known to be highly toxic and may be fatal if inhaled . They can also cause serious eye and respiratory irritation .

Mechanism of Action

Mode of Action

The bromo group may participate in electrophilic aromatic substitution reactions . The methoxy groups could be involved in hydrogen bonding with target proteins, while the imino group might form coordinate bonds with metal ions in enzyme active sites .

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to predict the exact biochemical pathways it might affect. Given its structural features, it could potentially interfere with pathways involving enzymes that recognize or process aromatic compounds or metal ions .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. Its bioavailability would depend on these factors, as well as on its chemical stability and solubility .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown and would depend on its specific targets and mode of action .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules or ions. For instance, the compound’s reactivity might change under acidic or basic conditions, and its stability could be affected by high temperatures or certain chemical agents .

Properties

IUPAC Name

ethyl 2-[4-bromo-2-methoxy-6-[(4-methoxyphenyl)iminomethyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO5/c1-4-25-18(22)12-26-19-13(9-14(20)10-17(19)24-3)11-21-15-5-7-16(23-2)8-6-15/h5-11H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHPGJJNJBGNOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1OC)Br)C=NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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